
L-Prolyl-L-tyrosyl-O-phosphono-L-tyrosyl-L-serine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Prolyl-L-tyrosyl-O-phosphono-L-tyrosyl-L-serine is a complex peptide compound that consists of a sequence of amino acids, including proline, tyrosine, phosphotyrosine, and serine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Prolyl-L-tyrosyl-O-phosphono-L-tyrosyl-L-serine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Coupling: Each amino acid is coupled to the growing peptide chain using coupling reagents such as HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate) or DIC (N,N’-Diisopropylcarbodiimide).
Deprotection: The protecting groups on the amino acids are removed using reagents like TFA (trifluoroacetic acid).
Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail, often containing TFA, water, and scavengers like triisopropylsilane.
Industrial Production Methods
Industrial production of this compound may involve large-scale SPPS or recombinant DNA technology. In recombinant DNA technology, the gene encoding the peptide is inserted into a suitable expression system, such as E. coli or yeast, which then produces the peptide in large quantities.
Chemical Reactions Analysis
Types of Reactions
L-Prolyl-L-tyrosyl-O-phosphono-L-tyrosyl-L-serine can undergo various chemical reactions, including:
Phosphorylation/Dephosphorylation: The phosphotyrosine residue can be phosphorylated or dephosphorylated by kinases and phosphatases, respectively.
Oxidation/Reduction: The tyrosine residues can undergo oxidation to form dityrosine or reduction reactions.
Substitution: The hydroxyl groups on the serine and tyrosine residues can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Phosphorylation: ATP and protein kinases are commonly used for phosphorylation.
Dephosphorylation: Protein tyrosine phosphatases (PTPs) are used for dephosphorylation.
Oxidation: Hydrogen peroxide (H2O2) or peroxidases can be used for oxidation reactions.
Reduction: Reducing agents like dithiothreitol (DTT) are used for reduction reactions.
Major Products
Phosphorylated/Dephosphorylated Peptides: Depending on the reaction conditions, the peptide can exist in phosphorylated or dephosphorylated forms.
Oxidized Products: Oxidation can lead to the formation of dityrosine or other oxidized derivatives.
Scientific Research Applications
L-Prolyl-L-tyrosyl-O-phosphono-L-tyrosyl-L-serine has various scientific research applications:
Chemistry: Used as a model compound to study peptide synthesis and modification.
Biology: Investigated for its role in signal transduction pathways, particularly those involving phosphorylation.
Medicine: Potential therapeutic applications in cancer treatment due to its ability to modulate kinase and phosphatase activities.
Industry: Utilized in the development of biosensors and diagnostic tools.
Mechanism of Action
The mechanism of action of L-Prolyl-L-tyrosyl-O-phosphono-L-tyrosyl-L-serine involves its interaction with specific molecular targets, such as protein kinases and phosphatases. The phosphorylation state of the peptide can influence various cellular processes, including signal transduction, cell growth, and differentiation. The phosphotyrosine residue acts as a docking site for proteins with SH2 (Src Homology 2) domains, facilitating the assembly of signaling complexes.
Comparison with Similar Compounds
Similar Compounds
O-Phospho-L-tyrosine: A simpler compound with a single phosphotyrosine residue.
L-Serine O-phosphate: Contains a phosphorylated serine residue.
Goserelin: A peptide with a similar structure but different biological activity.
Uniqueness
L-Prolyl-L-tyrosyl-O-phosphono-L-tyrosyl-L-serine is unique due to its specific sequence and the presence of both phosphotyrosine and serine residues. This combination allows it to participate in complex signaling pathways and makes it a valuable tool for studying phosphorylation-dependent processes.
Properties
CAS No. |
628710-08-7 |
|---|---|
Molecular Formula |
C26H33N4O11P |
Molecular Weight |
608.5 g/mol |
IUPAC Name |
(2S)-3-hydroxy-2-[[(2S)-2-[[(2S)-3-(4-hydroxyphenyl)-2-[[(2S)-pyrrolidine-2-carbonyl]amino]propanoyl]amino]-3-(4-phosphonooxyphenyl)propanoyl]amino]propanoic acid |
InChI |
InChI=1S/C26H33N4O11P/c31-14-22(26(36)37)30-25(35)21(13-16-5-9-18(10-6-16)41-42(38,39)40)29-24(34)20(12-15-3-7-17(32)8-4-15)28-23(33)19-2-1-11-27-19/h3-10,19-22,27,31-32H,1-2,11-14H2,(H,28,33)(H,29,34)(H,30,35)(H,36,37)(H2,38,39,40)/t19-,20-,21-,22-/m0/s1 |
InChI Key |
FOMWIUOQQLOSED-CMOCDZPBSA-N |
Isomeric SMILES |
C1C[C@H](NC1)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N[C@@H](CC3=CC=C(C=C3)OP(=O)(O)O)C(=O)N[C@@H](CO)C(=O)O |
Canonical SMILES |
C1CC(NC1)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CC3=CC=C(C=C3)OP(=O)(O)O)C(=O)NC(CO)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


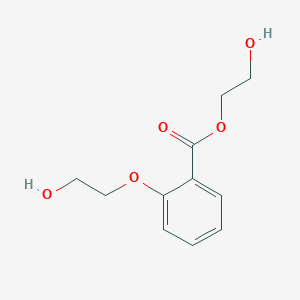

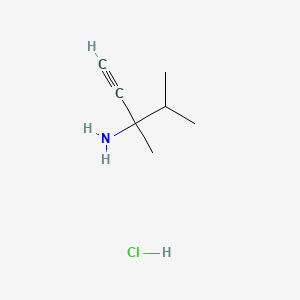

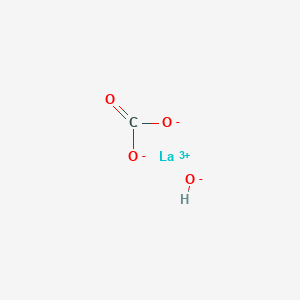
![2-[2-(4-fluorophenyl)-6-methylquinazolin-4-ylsulfanyl]-N,N-dimethylacetamide](/img/structure/B12575497.png)
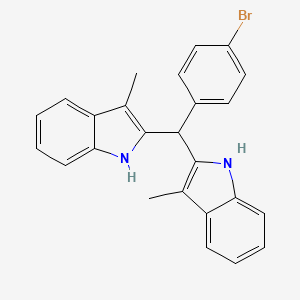
![7-Methyl-2,3-dihydro-4H-thiopyrano[2,3-b]pyridin-4-one](/img/structure/B12575516.png)

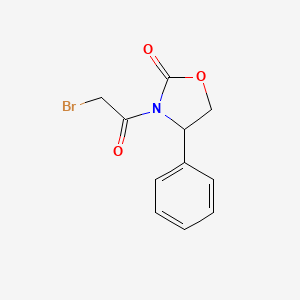
![N-Acetyl-S-[(4-methylphenyl)methyl]-L-cysteine](/img/structure/B12575529.png)
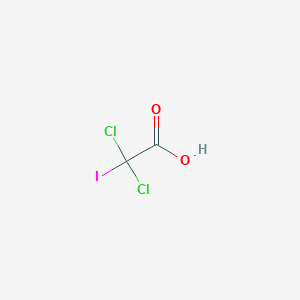
![5,11-dioxa-2,4,6,8,10,12-hexazatricyclo[7.3.0.03,7]dodeca-1(12),3,6,9-tetraen-2-amine](/img/structure/B12575544.png)

